
1-(Methoxymethoxy)-4-(trifluoromethoxy)benzene
Overview
Description
1-(Methoxymethoxy)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of methoxymethoxy and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethoxy)-4-(trifluoromethoxy)benzene typically involves the introduction of methoxymethoxy and trifluoromethoxy groups onto a benzene ring. One common method involves the reaction of 4-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base to form 4-(methoxymethoxy)benzaldehyde. This intermediate is then subjected to trifluoromethylation using a trifluoromethylating agent such as trifluoromethyl iodide under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethoxy)-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxymethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized benzene derivatives.
Scientific Research Applications
1-(Methoxymethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological systems and as a probe to investigate biochemical pathways.
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The methoxymethoxy group can act as a protecting group, allowing for selective reactions at other positions on the benzene ring. These properties enable the compound to modulate biological activity and interact with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene
- 1-(Methoxymethyl)-3-(trifluoromethyl)benzene
- 1-Methoxymethoxy-2-(trifluoromethyl)benzene
Uniqueness
1-(Methoxymethoxy)-4-(trifluoromethoxy)benzene is unique due to the specific positioning of the methoxymethoxy and trifluoromethoxy groups on the benzene ring. This arrangement can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from similar compounds with different substituent positions .
Biological Activity
1-(Methoxymethoxy)-4-(trifluoromethoxy)benzene is an organic compound notable for its unique structural features, which include methoxymethoxy and trifluoromethoxy substituents on a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including interactions with various biological systems and applications in drug design.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure allows for specific interactions with biological targets, enhancing its utility in various applications.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with receptors. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable component in drug design. The methoxymethoxy group serves as a protecting group, facilitating selective reactions at other positions on the benzene ring, thus influencing its biological efficacy.
Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Activity : In vitro studies have demonstrated that analogues of this compound exhibit inhibitory effects on cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against various tumor types, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, certain derivatives have demonstrated potent inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in oncogenesis .
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(Methoxymethoxy)-3-(trifluoromethyl)benzene | Methoxymethoxy at position 1, trifluoromethyl at position 3 | Moderate cytotoxicity against tumor cells |
1-Methoxymethyl-3-(trifluoromethyl)benzene | Methoxymethyl at position 1, trifluoromethyl at position 3 | Lower potency compared to target compound |
1-(Methoxymethoxy)-2-(trifluoromethyl)benzene | Methoxymethoxy at position 1, trifluoromethyl at position 2 | Variable activity; dependent on substituent position |
The positioning of substituents significantly impacts the compound's reactivity and interaction with biological targets.
Case Study 1: Antitumor Efficacy
A study conducted on derivatives of this compound revealed that certain analogues exhibited IC50 values in the low micromolar range against pancreatic cancer cell lines. The mechanism was linked to their ability to disrupt mitochondrial function and inhibit ATP production, highlighting their potential as therapeutic agents in oncology .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of farnesyltransferase by related compounds. The study found that modifications to the benzene ring significantly influenced enzyme binding affinity and selectivity. Compounds with hydrophobic substituents showed enhanced inhibitory activity, suggesting that structural optimization could lead to more effective inhibitors for cancer treatment .
Properties
IUPAC Name |
1-(methoxymethoxy)-4-(trifluoromethoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-13-6-14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUKQEGNAXSNKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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